5-BenzylBenzydamineHydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-BenzylBenzydamineHydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Metabolic Reactions

Benzydamine undergoes systemic metabolism via three primary pathways :

-

Oxidation : Formation of benzydamine N-oxide (major metabolite) via hepatic cytochrome P450 enzymes .

-

Dealkylation : Cleavage of the dimethylamino group to yield desmethyl metabolites .

-

Conjugation : Glucuronidation or sulfation for renal excretion .

Table 2: Metabolic Pathways and Outcomes

| Pathway | Enzyme System | Metabolite | Excretion Route |

|---|---|---|---|

| Oxidation | CYP450 | Benzydamine N-oxide | Renal |

| Dealkylation | CYP450 | Desmethylbenzydamine | Renal |

| Conjugation | UGTs/SULTs | Glucuronide/Sulfate conjugates | Renal |

Pharmacokinetic studies show rapid absorption (Tₘₐₓ: 1–2 h) and a half-life of ~13 hours . Less than 20% binds to plasma proteins, favoring tissue distribution .

Stability and Reactivity

Benzydamine hydrochloride’s stability is influenced by environmental factors:

Table 3: Physicochemical Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 156–161°C | Ambient pressure | |

| Decomposition | >161°C | Thermal | |

| Solubility | 0.0491 mg/mL (water) | 25°C | |

| pKa | 9.26 (basic) | - |

Critical Reactivity Notes :

-

Incompatibilities : Oxidizing agents (risk of exothermic decomposition) .

-

Hydrolysis Sensitivity : Stable under acidic conditions but susceptible to alkaline hydrolysis due to the ester group .

Experimental Findings on Degradation

Controlled degradation studies reveal:

Aplicaciones Científicas De Investigación

5-BenzylBenzydamineHydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mecanismo De Acción

The mechanism of action of 5-BenzylBenzydamineHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Benzyl Benzydamine Hydrochloride

- 3-(1,5-Dibenzyl-1H-indazol-3-yl)oxypropyldimethylamine

Uniqueness

Compared to similar compounds, 5-BenzylBenzydamineHydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

5-Benzylbenzydamine hydrochloride, a derivative of benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

5-Benzylbenzydamine hydrochloride exhibits several mechanisms that contribute to its biological activity:

- Anti-inflammatory Effects : The compound inhibits the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while having minimal impact on other cytokines like IL-6 and IL-8. This selective inhibition helps reduce inflammation without broadly suppressing the immune response .

- Local Anesthetic Properties : Its ability to inhibit the release of inflammatory mediators from sensory nerve endings contributes to its local anesthetic effects. This action is associated with the reduction of substance P release, which is pivotal in pain signaling .

- Antibacterial Activity : 5-Benzylbenzydamine hydrochloride demonstrates non-specific antibacterial activity against various strains, including those resistant to traditional antibiotics. It shows synergistic effects when combined with antibiotics like tetracycline and chloramphenicol against resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations around 3 mmol/L .

Pharmacokinetics

The pharmacokinetic profile of 5-benzylbenzydamine hydrochloride reveals:

- Absorption : Oral doses are well absorbed, reaching peak plasma concentrations rapidly. Topical applications yield high local concentrations with low systemic absorption, minimizing potential side effects .

- Distribution and Metabolism : The drug has a volume of distribution of approximately 10 L and is primarily metabolized through oxidation and dealkylation. About 5% is excreted unchanged in urine, though some studies suggest up to 65% may be excreted in inactive forms .

- Half-Life : The half-life after oral administration is approximately 13 hours, allowing for sustained therapeutic effects with appropriate dosing intervals .

Therapeutic Applications

5-Benzylbenzydamine hydrochloride has been studied for various therapeutic applications:

- Oral Mucositis : Clinical studies have demonstrated its efficacy in reducing pain and inflammation associated with oral mucositis in cancer patients undergoing chemotherapy. A multicenter randomized trial indicated significant relief from symptoms compared to placebo .

- Postoperative Pain Management : It has been effective in managing postoperative sore throat following endotracheal intubation and reducing pain after periodontal surgery .

- Candidiasis Treatment : Research indicates that mouthwashes containing benzydamine can impair the biofilm formation of Candida albicans, suggesting its potential role in preventing oral candidiasis .

Case Studies and Research Findings

A summary of notable studies involving 5-benzylbenzydamine hydrochloride includes:

| Study Design | Participants | Dose/Route | Evidence of Efficacy |

|---|---|---|---|

| Multicenter randomized | 60 | 0.15% benzydamine hydrochloride (mouthwash) | Significant reduction in oral mucositis severity |

| Randomized placebo-controlled | 60 | 0.045 g, 30 mL oral spray | Reduced severity of pericoronitis |

| Prospective two-arm pilot study | 32 | Not declared | Reduction in throat inflammation |

| Randomized | 36 | 0.15% benzydamine hydrochloride (mouthwash) | Decreased postoperative pain after periodontal surgery |

Propiedades

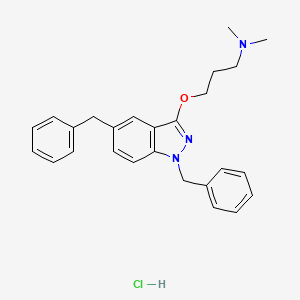

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILUQKQKYJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.